Methyl 12-hydroxyoctadecanoate

描述

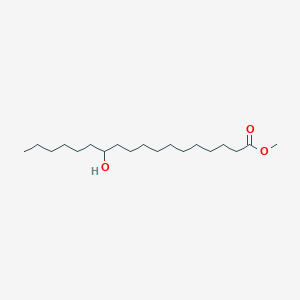

It is a fatty acid derivative with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . This compound is characterized by the presence of a hydroxyl group at the 12th carbon of the octadecanoic acid chain, making it a hydroxy fatty acid ester. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 12-hydroxyoctadecanoate can be synthesized through the esterification of 12-hydroxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process . The reaction can be represented as follows:

12-Hydroxyoctadecanoic acid+MethanolAcid CatalystMethyl 12-hydroxyoctadecanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process includes the continuous removal of water to drive the reaction to completion. The product is then purified through distillation or crystallization to obtain a high-purity compound .

化学反应分析

Types of Reactions: Methyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: Methyl 12-oxooctadecanoate or methyl 12-carboxyoctadecanoate.

Reduction: Methyl 12-hydroxyoctadecanol.

Substitution: Various esters or ethers depending on the substituent introduced.

科学研究应用

Biotechnological Applications

- Biochemical Assays : Methyl 12-hydroxyoctadecanoate serves as a reagent in various biochemical assays, aiding in the study of lipid metabolism and cellular interactions.

- Lipid Metabolism Studies : Research indicates that this compound can influence lipid metabolism pathways, particularly in relation to mitochondrial function and oxidative stress responses. For instance, it has been studied alongside similar compounds like 12-HETE, which is involved in inflammatory responses .

- Food Preservation : Recent studies have explored the antioxidant properties of this compound derivatives for potential use in food preservation, highlighting its ability to inhibit oxidative degradation of lipids .

Environmental Applications

- Nitrogen Cycling : this compound has shown promise in enhancing nitrogen cycling within aquatic ecosystems. It acts as a standard in studies aimed at improving nitrogen removal processes in wastewater treatment systems .

- Sustainable Materials : The compound is being investigated for its role in developing biodegradable materials. Research indicates that incorporating this compound into polymer formulations can improve biodegradability while maintaining mechanical properties .

Material Science Applications

- Elastomers Development : this compound is utilized in creating novel elastomers with both good biodegradability and chemical recyclability properties. These materials are synthesized using lipase as an environmentally friendly catalyst .

- Polymer Blends : The compound can be blended with other biobased materials to produce high-performance polymers suitable for various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Marquez-Ruiz et al., 2021 | Food Chemistry | Investigated the stability of hydroxy fatty acids under simulated gastric conditions, revealing insights into dietary fat metabolism. |

| Lu et al., 2014 | Environmental Science | Demonstrated enhanced nitrogen removal in duckweed rhizosphere using root exudates containing this compound. |

| Reddy et al., 2012 | Food Preservation | Evaluated antioxidant and antifungal activities of ricinoleate-based lipoconjugates derived from this compound, suggesting applications in food preservation. |

作用机制

The mechanism of action of methyl 12-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways:

相似化合物的比较

Methyl stearate: Lacks the hydroxyl group at the 12th carbon, making it less reactive in certain chemical reactions.

Methyl 12-oxooctadecanoate: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

12-Hydroxyoctadecanoic acid: The free acid form of methyl 12-hydroxyoctadecanoate, which is more polar and has different solubility properties.

Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. Its ability to form gels and its antioxidant properties further distinguish it from other similar compounds .

生物活性

Methyl 12-hydroxyoctadecanoate, also known as methyl 12-hydroxystearate, is a fatty acid methyl ester with significant biological activity and potential applications in various fields, including pharmaceuticals, nutrition, and materials science. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

- Molecular Formula : C₁₉H₃₈O₃

- Molecular Weight : 314.5 g/mol

- CAS Number : 141-23-1

- Synonyms : Methyl 12-hydroxystearate, 12-Hydroxyoctadecanoic acid methyl ester

The structure of this compound includes a hydroxyl group at the 12th carbon of the octadecanoic acid chain, which influences its reactivity and biological interactions.

Antimicrobial and Antitumor Properties

Research indicates that derivatives of this compound exhibit cytotoxic , antimicrobial , and antitumor-promoting activities. For instance, aziridines synthesized from this compound have shown promising results in laboratory settings against various cancer cell lines and microbial strains.

Neuroprotective Effects

This compound also demonstrates potential neuroprotective effects. Studies suggest that it may help mitigate oxidative stress in neuronal cells, which is crucial for developing therapies for neurodegenerative diseases.

Metabolic Pathways

The compound is involved in several metabolic pathways. It has been studied for its role in lipid metabolism and its interactions with membrane lipid structures, which may affect cellular signaling pathways . The specific mechanisms are still under investigation but are believed to involve modulation of lipid raft dynamics and membrane fluidity.

Case Studies

- Digestive Stability and Nutritional Implications

- Environmental Applications

Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Methyl 12-hydroxyoctadecanoate, and how do they resolve structural ambiguities?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. GC-MS confirms molecular weight and fragmentation patterns (e.g., distinguishing between hydroxylated and unsaturated analogs) , while H and C NMR identify functional groups like the hydroxyl moiety at C12 and ester linkage. For stereochemical confirmation, chiral chromatography or derivatization (e.g., Mosher ester analysis) may be required. Cross-referencing with synthetic standards (e.g., methyl 9,10-dihydroxyoctadecanoate) is essential to avoid misassignment .

Q. How is this compound synthesized, and what are common pitfalls in its preparation?

- Methodological Answer : A typical route involves esterification of 12-hydroxystearic acid with methanol under acid catalysis. Key challenges include minimizing side reactions (e.g., dehydration of the hydroxyl group). Hydrogenation of methyl ricinoleate (from castor oil) is an alternative, but incomplete reduction can yield unsaturated byproducts. Purity is validated via thin-layer chromatography (TLC) and GC-MS, with yields optimized by controlling reaction temperature (<80°C) and moisture exclusion .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While acute toxicity studies in rats indicate low oral and dermal toxicity (LD50 > 2000 mg/kg) , standard PPE (gloves, lab coat) is advised. For inhalation risks, use fume hoods during synthesis. Waste disposal must comply with OECD guidelines for carboxylate esters. Chronic exposure studies are limited, so researchers should monitor for potential bioaccumulation in cell-based assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. For example, the melting point (reported as 45–50°C) can vary due to cis/trans isomerism in precursor acids. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) clarify polymorphic behavior. Solubility in nonpolar solvents (e.g., hexane) should be tested under controlled humidity to prevent hydroxyl group hydration .

Q. What experimental designs are optimal for studying the environmental persistence of this compound in human populations?

- Methodological Answer : Cohort studies should integrate LC-MS/MS for trace detection in biological matrices (e.g., plasma, urine). Confounding variables (e.g., concurrent exposure to pesticides/cosmetics) require multivariate regression. Longitudinal sampling and geospatial mapping (e.g., comparing urban vs. rural cohorts) enhance exposure assessment. Systematic reviews must prioritize studies with robust analytical validation to mitigate bias .

Q. How can the stereoselectivity of microbial hydration pathways producing this compound derivatives be optimized?

- Methodological Answer : Microbial strains like Pseudomonas aeruginosa catalyze hydroxylation of oleate precursors. Fermentation conditions (pH, temperature, substrate concentration) influence enantiomeric excess. Use chiral GC or HPLC to monitor 12(S)- vs. 12(R)-hydroxy products. Directed evolution or CRISPR-based gene editing of hydroxylase enzymes (e.g., CYP450 family) can enhance selectivity .

Q. Data Contradiction and Synthesis Challenges

Q. Why do conflicting toxicity profiles exist for this compound, and how can these be addressed?

- Methodological Answer : Discrepancies stem from varying test models (e.g., in vitro vs. in vivo) and exposure durations. For example, while acute studies show low toxicity , chronic ecotoxicity data are lacking. Researchers should adopt OECD 207 (earthworm tests) and OECD 201 (algae growth inhibition) for environmental risk assessment. Harmonizing protocols across labs (e.g., via inter-laboratory validation) reduces variability .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Byproducts like methyl 9,10-dihydroxyoctadecanoate arise from over-hydrogenation. Process optimization includes:

属性

IUPAC Name |

methyl 12-hydroxyoctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWOWEQKPMPWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027086 | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Liquid, White solid; [Hawley] White waxy solid in the form of short flat rods; [MSDSonline] | |

| Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 12-hydroxystearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER; LIMITED SOLUBILITY IN ORGANIC SOLVENTS | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE, WAXY SOLID IN FORM OF SHORT FLAT RODS | |

CAS No. |

141-23-1 | |

| Record name | Methyl 12-hydroxystearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 12-hydroxystearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 12-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 12-hydroxyoctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HYDROXYSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7UC7KGL82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

48 °C | |

| Record name | METHYL 12-HYDROXYSTEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5635 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。